N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide - 923192-89-6

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Catalog Number: EVT-2828229
CAS Number: 923192-89-6
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound is a novel derivative combining structural features from indibulin and combretastatin, both known anti-mitotic agents []. It exhibits good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity towards normal NIH-3T3 cells (IC50 > 100 µM) [].

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist that effectively induces and maintains sleep [, ]. It binds with high affinity to both orexin 1 receptor (OX1) and orexin 2 receptor (OX2) [, ]. Its mechanism of action involves competitive antagonism at OX1 and a noncompetitive-like, long-lasting pseudo-irreversible antagonism at OX2 due to its slow dissociation rate [].

Relevance: While not directly structurally related to N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide, Almorexant's research contributes to understanding the ligand-binding pocket of orexin receptors []. This knowledge can be helpful in designing and developing new compounds targeting these receptors, potentially including structurally related analogs of the target compound.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist []. It demonstrates high affinity binding to OX2 and effectively inhibits orexin-A-evoked calcium ion response [].

Relevance: Similar to Almorexant, EMPA's research is relevant to N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide by providing insights into the binding pocket of orexin receptors, specifically OX2 []. Understanding these interactions is valuable for developing compounds targeting OX2, including potential modifications of the target compound to enhance its selectivity and affinity for this receptor.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 acts as a selective orexin 1 receptor (OX1) antagonist []. It exhibits high binding affinity to OX1 and effectively blocks orexin-A-induced calcium ion response [].

Relevance: While not structurally related to the target compound, SB-674042's research contributes to understanding the ligand-binding pocket of OX1 []. This knowledge, along with the insights gained from EMPA and Almorexant, can be valuable in designing and developing new compounds targeting both OX1 and OX2. This includes potential modifications of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide to explore its interaction with these receptors.

Nalidixic Acid Derivatives:

Compound Description: A series of 1,3,4-oxadiazole analogues were synthesized from nalidixic acid through cyclization of hydrazones []. These derivatives exhibited antimicrobial activity, with variations in potency depending on the substituents on the oxadiazole ring [].

Compound Description: A series of benzodiazepine derivatives incorporating benzimidazole/benzothiazole and indole moieties were synthesized []. These compounds were evaluated for their antimicrobial and antioxidant activities, with some exhibiting potent activity against various bacteria and fungi [].

Relevance: The target compound, N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide, contains a benzothiazole moiety and a pyridin-4-yl group. This structural similarity to the benzodiazepine derivatives bearing benzimidazole/benzothiazole and indole moieties suggests a potential for exploring the antimicrobial and antioxidant properties of the target compound [].

N-(3-(4-chlorophenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl)acetamide Derivatives:

Compound Description: This series of tetrahydrothieno[3,2-c]pyridine hydrazide derivatives displayed antimicrobial activity, with some demonstrating better antibacterial and antifungal activity than reference standards like tetracycline and miconazole [].

NBI-74330 [N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide]

Compound Description: NBI-74330 is a potent and selective CXC chemokine receptor 3 (CXCR3) antagonist []. It effectively inhibits the binding of CXCR3 ligands and associated functional responses, including chemotaxis, calcium mobilization, and GTPγS binding [].

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. It interacts with CXCR3 in an allosteric fashion, primarily binding within the major pocket of the transmembrane domain [].

Properties

CAS Number

923192-89-6

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C22H19N3O2S

Molecular Weight

389.47

InChI

InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3

InChI Key

MXOKUIAWNUGBBX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.